molecular formula C17H16N2OS B4135444 3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea

3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea

Cat. No.: B4135444
M. Wt: 296.4 g/mol
InChI Key: MOORZYYXIVWTEV-UHFFFAOYSA-N
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Description

3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea is an organic compound with a complex structure that includes both amide and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea typically involves the reaction of allyl phenylamine with benzoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines and thiols.

    Substitution: The amide and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted amides and thioamides.

Scientific Research Applications

3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea: shares similarities with other amide and thioamide compounds, such as:

Uniqueness

What sets this compound apart is its combination of both amide and thioamide groups, which can impart unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler amides or thioamides.

Properties

IUPAC Name

3-(benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-13-19(15-11-7-4-8-12-15)17(20)18-16(21)14-9-5-3-6-10-14/h2-12H,1,13H2,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOORZYYXIVWTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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